molecular formula C24H39NO8 B1145453 Hypaconine

Hypaconine

Cat. No.: B1145453
M. Wt: 469.6 g/mol
InChI Key: BQTYHFZQSAKNQU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Hypaconine, a C19-diterpenoid alkaloid , is known for its strong cardiac activity . It has been found to have anti-tumor activities, particularly against human non-small-cell lung cancer A549 and H460 cells . The primary targets of this compound are still under investigation, but it’s believed to interact with multiple targets related to non-small-cell lung carcinoma .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its anti-tumor and cardiac activities

Biochemical Pathways

This compound affects several biochemical pathways. In a study, it was found that all of the C19-DAs, including this compound, possessed moderate activities against two cell lines with IC50 values ranging from 7.97 to 28.42 mM . The structure-activity relationships indicated the active sites of C-8, C-10, and C-14 positions and the nitrogen atom in the C19-DA skeleton . .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method has been used to determine this compound in rat plasma and heart, providing valuable information on its pharmacokinetics, bioavailability, and heart distribution after administration . More detailed studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anti-tumor and cardiac activities . It has been found to have moderate activities against certain cell lines, indicating its potential as an anti-tumor agent . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of active ingredients in plants can be influenced by various environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypaconine can be synthesized through the extraction from the lateral roots of Aconitum carmichaeli. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The specific reaction conditions for the synthesis of this compound involve the use of methanol as a solvent and various chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction would require optimization of solvent use, purification methods, and crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hypaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Hypaconine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYHFZQSAKNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Hypaconine and where is it found?

A1: this compound is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including this compound.

Q2: What is the chemical structure and formula of this compound?

A2: this compound has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does this compound exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that this compound, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of this compound?

A4: Studies using LC/MS/MS have identified several metabolites of this compound, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of this compound in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect this compound levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like this compound. [, , ]

Q6: How is this compound content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify this compound levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of this compound in complex matrices.

Q7: What are the safety concerns associated with this compound?

A9: this compound, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

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